molecular formula C22H21N3O3 B2659935 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 252551-73-8

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2659935
CAS No.: 252551-73-8
M. Wt: 375.428
InChI Key: CASNSBWMVCDORS-UHFFFAOYSA-N
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Description

This compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a 4-methylphenyl group and at the 7-position with a diethylamino group. The diethylamino group likely improves solubility and electron-donating capabilities, making the compound suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-25(5-2)17-11-10-16-12-18(22(26)27-19(16)13-17)21-24-23-20(28-21)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNSBWMVCDORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 7-diethylamino-4-hydroxycoumarin with 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Several studies have explored the anticancer properties of related compounds in the oxadiazole series. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines, suggesting that 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one may possess similar activity .
    • In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
  • Antioxidant Activity :
    • The antioxidant potential of this compound has been investigated through various assays, including DPPH scavenging and ABTS assays. These studies indicate that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Neuroprotective Effects :
    • Some derivatives in the coumarin family have been reported to exhibit neuroprotective effects. This suggests that this compound may also contribute to neuroprotection, potentially benefiting conditions like neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that integrate both the coumarin and oxadiazole moieties. The synthesis process can be optimized using various methodologies to enhance yield and purity .

Case Studies and Research Findings

StudyFocusFindings
Siddiqui et al. (2008)Anticonvulsant ActivityReported various oxadiazole derivatives showing anticonvulsant effects with lower toxicity compared to standard drugs .
Recent Anticancer StudiesIn vitro ActivityEvaluated anticancer effects against multiple human cancer cell lines; compounds showed significant cytotoxicity .
Antioxidant StudiesFree Radical ScavengingDemonstrated effective DPPH radical scavenging activity, indicating strong antioxidant properties .

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then undergo various processes, such as fluorescence emission or energy transfer, depending on the environment and molecular interactions .

Comparison with Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One (Compound 1)
  • Structure : Coumarin core with a 5-phenyl-substituted 1,3,4-oxadiazole.
  • Key Differences: Lacks the 7-diethylamino group and 4-methylphenyl substitution.
3-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]-2H-Chromen-2-One (Compound 2)
  • Structure : Oxadiazole substituted with pyridin-4-yl instead of 4-methylphenyl.
  • Properties : Two polymorphic forms reported; enhanced solubility in polar solvents compared to phenyl analogs .
3-{5-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Sulfanyl]-1,3,4-Oxadiazol-2-yl}-2H-Chromen-2-One
  • Structure : Oxadiazole conjugated with a triazine-sulfanyl group.
  • Key Differences : Incorporates a triazine moiety, enabling antimicrobial activity.
  • Properties : Active against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) and fungi (C. albicans, MIC = 16 μg/mL) .

Analogues with Different Heterocyclic Cores

4-[(4-Oxo-3H-Quinazolin-2-yl)Sulfanyl]-N-[4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Cyclohexyl]Butanamide
  • Structure: Quinazolinone core with a 5-phenyl-1,3,4-oxadiazole substituent.
  • Key Differences: Quinazolinone core replaces coumarin, altering electronic properties.
  • Properties : Evaluated as a tankyrase inhibitor (IC₅₀ = 7.1 μM), suggesting utility in cancer therapy .
DTBO (7-(Dibutylamino)-3-(6-(Trifluoromethyl)-1H-Benzo[d]Imidazol-2-yl)-2H-Chromen-2-One)
  • Structure : Coumarin core modified with a trifluoromethyl-benzimidazole group.
  • Key Differences : Trifluoromethyl enhances hydrogen-bonding and thermal stability.
  • Properties : Used in organic solar cells (PCE = 9.3%), demonstrating the impact of substituents on optoelectronic performance .

Functional Analogues in Medicinal Chemistry

Coumarin-Chalcone Hybrids (e.g., (E)-7-(Diethylamino)-3-(3-(3-Hydroxy-4-Methoxyphenyl)-3-Oxoprop-1-en-1-yl)-2H-Chromen-2-One)
  • Structure : Coumarin conjugated with a chalcone moiety.
  • Key Differences : Chalcone introduces α,β-unsaturated ketone for apoptosis induction.
  • Properties : Exhibits red fluorescence and potent anticancer activity (IC₅₀ = 2.8 μM against HCT-116 cells) .
CD-9 (4-((5-(2H-Chromen-2-One)-1,3,4-Oxadiazol-2-yl)Methoxy)-3-Methylphenyl)(4-Methylphenyl)Methanone
  • Structure: Coumarin-oxadiazole linked to a benzophenone group.
  • Key Differences: Benzophenone enhances lipophilicity and enzyme inhibition.
  • Properties : Dual inhibitor of α-glucosidase (IC₅₀ = 18.4 μM) and α-amylase (IC₅₀ = 24.1 μM), relevant for diabetes management .

Biological Activity

7-(diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of diethylamino coumarin derivatives with oxadiazole precursors. The molecular formula is C22H21N3OC_{22}H_{21}N_3O with a molecular weight of 375.4 g/mol and a LogP value of 6.08, indicating significant lipophilicity which may enhance its bioavailability .

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds with the oxadiazole moiety often possess significant activity against various bacterial strains. For instance:

  • Antibacterial Activity : The synthesized compound displayed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Pseudomonas aeruginosa64

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies indicated that it could inhibit HCV replication at low concentrations (0.08 - 0.36 µg/mL), suggesting potential as an antiviral agent .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives including the target compound showed promising results against Gram-positive bacteria. The inhibition zones ranged from 14 to 17 mm, indicating moderate to high antibacterial activity compared to control groups .
  • Antiviral Mechanism Investigation : Another research effort focused on the mechanism by which the compound inhibits HCV replication. Utilizing RT-PCR techniques, it was found that the compound effectively reduced viral RNA levels in infected cell lines, confirming its potential as a therapeutic agent against viral infections .

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